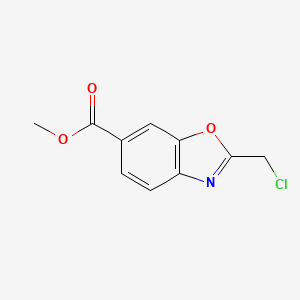

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

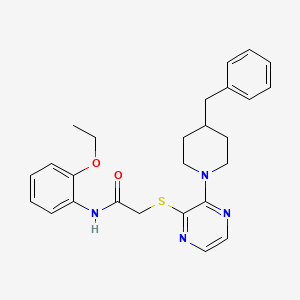

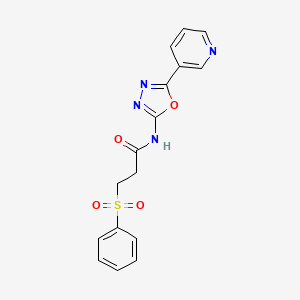

“Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is likely a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “methyl 2-(chloromethyl)” part suggests that there is a methyl group and a chloromethyl group attached to the benzoxazole ring .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” would likely have a benzoxazole core with a methyl group, a chloromethyl group, and a carboxylate group attached . The exact positions of these groups on the benzoxazole ring would depend on the specific synthesis process.Chemical Reactions Analysis

The chloromethyl group in “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” could potentially undergo nucleophilic substitution reactions . The carboxylate group could participate in esterification or amidation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Triazole Carboxamides : Lin and Liu (1984) reported the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides using a precursor related to Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate (Lin & Liu, 1984).

- Formation of Benzoxazin-Derivatives : Gauss and Heitzer (1970) studied the reactions of 2-Dichlormethyl-benzoxazoles with sodium methylate and piperidine, leading to the formation of Benzoxazin derivatives (Gauss & Heitzer, 1970).

- Benzoxazole Crown Ether Cyanine Dyes : Xiu (1992) synthesized 2-methyl-6,7-dihydroxyl benzoxazole and further processed it into benzoxazole crown ether cyanine dyes (Xiu, 1992).

Biological and Medicinal Applications

- Antimicrobial Agents : Vodela et al. (2013) synthesized novel benzoxazole based 1,3,4-oxadiazoles as potential antimicrobial agents (Vodela et al., 2013).

- Anti-Inflammatory and Cytotoxic Agents : Thakral et al. (2022) designed and synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents (Thakral et al., 2022).

- DNA Topoisomerase II Inhibitors : Pınar et al. (2004) explored benzoxazole derivatives as eukaryotic DNA topoisomerase II inhibitors (Pınar et al., 2004).

Physicochemical Studies

- Two-Photon Absorption Properties : Liu et al. (2017) studied benzoxazole-based pyridinium salts for their two-photon absorption properties and bio-imaging applications (Liu et al., 2017).

- Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol, a related compound (Khizhan et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-chloromethyl-4(3h)-quinazolinones, have shown promising anticancer activity

Mode of Action

Chloromethyl groups, like the one present in this compound, are often used in organic synthesis for introducing protecting groups This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the targets’ function

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cancer cell survival

Result of Action

Given the potential anticancer activity of similar compounds , it’s plausible that this compound may induce cell death in cancer cells or inhibit their proliferation

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECWBXGOABFMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)

![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)

![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)